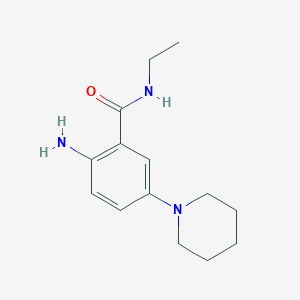

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-ethyl-5-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-16-14(18)12-10-11(6-7-13(12)15)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZSBPVBZWJKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Structure Analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a compound of interest in contemporary drug discovery and development. Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] This document outlines a systematic and multi-faceted analytical workflow designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles to ensure the unequivocal confirmation of the compound's identity, purity, and key physicochemical properties. Through a combination of spectroscopic and chromatographic techniques, this guide establishes a self-validating system for the comprehensive characterization of this and structurally related molecules.

Introduction: The Significance of Benzamides in Medicinal Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from antiemetics to antipsychotics and anticancer agents.[1] The specific substitutions on the benzamide core, such as the amino, ethylamide, and piperidinyl groups in 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, are critical in defining the molecule's pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Therefore, a rigorous and unambiguous structural elucidation is a foundational prerequisite for any further investigation into its biological activity and therapeutic potential.

This guide will provide a detailed exposition of the analytical techniques required for a thorough structural characterization, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive assignment of the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

The causality behind the selection of each technique and the interpretation of the resulting data will be discussed, providing a holistic understanding of the analytical process.

Chemical Identity and Physicochemical Properties

A foundational step in the analysis of any chemical entity is the compilation of its known identifiers and physicochemical properties. This information is crucial for sample tracking, safety assessments, and the design of appropriate analytical methodologies.

| Property | Value | Source |

| IUPAC Name | 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide | N/A |

| CAS Number | 1784254-27-8 | [2] |

| Molecular Formula | C₁₄H₂₁N₃O | Inferred from structure |

| Molecular Weight | 247.34 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Typical for benzamides[3] |

| Solubility | Soluble in organic solvents like DMSO, Methanol | Expected for similar structures |

Synthesis and Purification Overview

While a detailed synthesis protocol is beyond the scope of this analytical guide, a general understanding of the synthetic route is beneficial for anticipating potential impurities. The synthesis of N-substituted benzamides can often be achieved through the amidation of a corresponding benzoic acid derivative.[4][5] In the case of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a plausible route involves the coupling of 2-amino-5-(piperidin-1-yl)benzoic acid with ethylamine using a suitable coupling agent.

Caption: Generalized synthetic pathway for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Purification is typically achieved through column chromatography followed by recrystallization to yield the final product of high purity. The subsequent analytical characterization serves to confirm the success of the synthesis and purification processes.

Structural Elucidation and Verification

The core of the chemical analysis lies in the synergistic application of various analytical techniques to build a cohesive and irrefutable structural model of the molecule.

Caption: Integrated workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[1] Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

4.1.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

4.1.2. Expected Spectral Features and Interpretation

-

¹H NMR:

-

Aromatic Protons: Expect signals in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern on the benzene ring will dictate the splitting patterns (e.g., doublets, triplets, or multiplets).

-

Ethyl Group: An ethyl group (-CH₂CH₃) will typically show a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.

-

Piperidine Ring: The protons on the piperidine ring will likely appear as a series of multiplets in the aliphatic region (around 1.5-3.5 ppm).

-

Amine and Amide Protons: The -NH₂ and -NH- protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the downfield region (typically 110-150 ppm).

-

Carbonyl Carbon: The amide carbonyl carbon will be observed as a singlet at a significantly downfield chemical shift (around 165-175 ppm).

-

Aliphatic Carbons: The carbons of the ethyl group and the piperidine ring will resonate in the upfield region of the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

4.2.1. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

4.2.2. Expected Mass Spectrum

-

Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [C₁₄H₂₁N₃O + H]⁺ at m/z 248.17 should be observed.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for benzamides include the loss of the amide side chain.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7] For a compound like 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, which possesses a UV-active chromophore, HPLC with UV detection is an effective method.[7]

4.3.1. Experimental Protocol: Reversed-Phase HPLC-UV

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis (e.g., 1 mg/mL).

-

Instrumentation: Use a reversed-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating the main compound from any impurities.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

-

Purity Assessment: The purity of the sample can be calculated from the relative peak areas in the chromatogram.

| HPLC Method Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule.

4.4.1. Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

4.4.2. Expected Vibrational Frequencies

-

N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH-) groups will show characteristic stretching vibrations in the region of 3500-3200 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the amide carbonyl group should be present around 1650 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C-N Stretching: Vibrations associated with the C-N bonds will appear in the fingerprint region of the spectrum.

Conclusion

The comprehensive chemical structure analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide requires an integrated approach that leverages the strengths of multiple analytical techniques. By systematically applying NMR spectroscopy for detailed structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification, a complete and robust characterization of the molecule can be achieved. The protocols and interpretive guidelines presented in this technical guide provide a self-validating framework to ensure the scientific integrity of data for this and other novel benzamide derivatives, thereby facilitating their advancement in the drug discovery and development pipeline.

References

- BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Sharma, P., et al. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.

- Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.

- (2024).

- (2014).

- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.

- (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.

- (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- MilliporeSigma. (n.d.). 2-amino-5-(piperidin-1-yl)benzamide.

- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.

- Matrix Scientific. (n.d.). 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

- (2017).

- PubChem. (n.d.). N-(2-Aminoethyl)piperidine.

- PubChem. (n.d.). Benzamide, 2-((2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)amino)-, monohydrochloride.

- Echemi.com. (n.d.). 2-Amino-N-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]benzamide Safety Data Sheets.

- (2026).

- Wikipedia. (n.d.). Benzamide.

- PubChem. (2026). N-(2-aminoethyl)-2-[(2R)-4-(2,4-dichlorobenzoyl)-2-ethylpiperazin-1-yl]-5-(2-ethoxyphenyl)benzamide.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.

- BenchChem. (n.d.). Comprehensive Analytical Characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.

- PubChem. (n.d.). 2-amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide.

- (n.d.).

- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

- Der Pharma Chemica. (n.d.). Scholars Research Library.

- LookChem. (n.d.). Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.

- NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-.

- PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].

- SupraBank. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide.

- MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1784254-27-8 Cas No. | 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide | Matrix Scientific [matrixscientific.com]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a substituted benzamide with potential applications in drug discovery and development. While specific literature on this exact molecule is limited, this guide synthesizes information from closely related analogues to propose a viable synthetic route, discuss its chemical properties, and explore its potential pharmacological relevance. The structural motifs present in this compound, namely the 2-aminobenzamide core and the piperidine moiety, are frequently found in biologically active molecules, suggesting its potential as a scaffold for novel therapeutics. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds.

Chemical Identity and Properties

CAS Number: 1784254-27-8

Synonyms: While no widely recognized synonyms for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide have been identified in the literature, a structurally similar compound, 2-amino-5-(1-piperidinyl)benzamide, is known. However, it is crucial to distinguish between these two, as the latter lacks the N-ethyl group, which can significantly impact its physicochemical and pharmacological properties.

Chemical Structure:

Figure 1. Chemical structure of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C14H21N3O | - |

| Molecular Weight | 247.34 g/mol | - |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 247.168462194 | PubChem |

| Monoisotopic Mass | 247.168462194 | PubChem |

| Topological Polar Surface Area | 59.4 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Complexity | 289 | PubChem |

Rationale for Synthesis and Potential Applications

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The addition of a piperidine ring at the 5-position and an N-ethyl group on the amide introduces functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

-

Oncology: Substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. For instance, new 2-amino-5-(thiophen-2-yl)benzamide derivatives have shown promising anti-tumor activity.[1] The structural similarity suggests that 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide could be explored for similar activity.

-

Neurodegenerative Diseases: The piperidine moiety is a common feature in molecules targeting the central nervous system. Some N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents due to their acetylcholinesterase (AChE) inhibitory activity.[2]

-

Gastrointestinal Disorders: 2-Amino-N-phenethylbenzamides have been synthesized and investigated for the treatment of Irritable Bowel Syndrome (IBS), demonstrating spasmolytic activity.[3] This suggests that related benzamides could have applications in managing gastrointestinal motility disorders.

Proposed Synthesis Pathway

Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the disconnection of the amide bond, leading back to 2-amino-5-(piperidin-1-yl)benzoic acid and ethylamine. The benzoic acid intermediate can be further disconnected at the C-N bond of the piperidine ring, suggesting a nucleophilic aromatic substitution reaction on a fluorinated or chlorinated nitrobenzoic acid derivative as a key step.

Diagram 1. Retrosynthetic analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Proposed Experimental Protocol:

Step 1: Synthesis of 5-(piperidin-1-yl)-2-nitrobenzoic acid

-

To a solution of 5-fluoro-2-nitrobenzoic acid (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-(piperidin-1-yl)-2-nitrobenzoic acid.

Step 2: Synthesis of 2-amino-5-(piperidin-1-yl)benzoic acid

-

Dissolve the 5-(piperidin-1-yl)-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using a metal in acid, such as tin(II) chloride (SnCl2) in concentrated HCl, can be employed.

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-amino-5-(piperidin-1-yl)benzoic acid. If using SnCl2/HCl, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO3) to precipitate the amino acid.

Step 3: Synthesis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

-

To a solution of 2-amino-5-(piperidin-1-yl)benzoic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or DMF, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add ethylamine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Diagram 2. Proposed synthetic workflow for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Characterization and Analytical Profile

The structural confirmation and purity assessment of the synthesized 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide would be achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the piperidine ring protons, and the amine and amide protons.

-

¹³C NMR: Would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl and piperidine groups.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would offer a more precise mass determination.

-

High-Performance Liquid Chromatography (HPLC): Would be used to determine the purity of the final compound.

Potential Mechanism of Action and Biological Evaluation

Based on the pharmacology of structurally related compounds, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide could exhibit a range of biological activities.

Hypothesized Mechanisms of Action:

-

Enzyme Inhibition: As seen with similar benzamide derivatives, this compound could act as an inhibitor of enzymes such as acetylcholinesterase or histone deacetylases. The N-ethyl and piperidine substituents would likely influence the binding affinity and selectivity for the target enzyme.

-

Receptor Modulation: The piperidine moiety is a common pharmacophore in ligands for various receptors in the central nervous system. Further studies would be needed to determine if this compound interacts with specific receptor subtypes.

Proposed Biological Evaluation:

-

In Vitro Assays:

-

Enzyme Inhibition Assays: To screen for activity against a panel of relevant enzymes (e.g., AChE, HDACs).

-

Cell-Based Assays: To assess cytotoxicity in various cancer cell lines and to evaluate effects on cell signaling pathways.

-

Receptor Binding Assays: To determine the affinity for a range of CNS receptors.

-

-

In Vivo Studies:

-

Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Efficacy Studies: In animal models of relevant diseases (e.g., neurodegenerative disorders, cancer) to assess therapeutic potential.

-

Conclusion

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide represents a molecule of interest for further investigation in the field of drug discovery. Its structural features suggest the potential for biological activity in therapeutic areas such as oncology and neurology. This technical guide provides a framework for its synthesis, characterization, and biological evaluation, drawing upon the existing knowledge of related benzamide and piperidine-containing compounds. Further experimental work is required to fully elucidate the properties and therapeutic potential of this specific molecule.

References

- Benzamide, N-ethyl-2-(1-piperazinyl)-. Benchchem. Accessed March 7, 2026.

- Synthesis and Smo Activity of Some Novel Benzamide Derivatives. PMC. Published online December 31, 2017.

- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. Published online October 1, 1981.

- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PMC. Published online July 18, 2024.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Published online December 1, 2020.

- Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. Bioorganic & Medicinal Chemistry Letters. Published online March 1, 2012.

- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie. Published online July 15, 2011.

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Published online 2023.

- Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors. Journal of the Chemical Society, Perkin Transactions 1. Published online 2000.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Published online April 16, 2024.

- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. Published online July 18, 2024.

- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. Published online February 1, 2021.

- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Published online July 18, 2025.

- Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. PubMed. Published online March 1, 2012.

Sources

- 1. Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment [mdpi.com]

The Pharmacological Profile of 2-Amino-Benzamide Derivatives in Neuroscience: Mechanisms, Kinetics, and Therapeutic Horizons

Executive Summary

The transition from symptomatic management to disease-modifying therapies in neurodegeneration has spotlighted epigenetic modulation as a critical frontier. Among epigenetic targets, Class I Histone Deacetylases (HDACs) regulate chromatin architecture and gene transcription. While traditional hydroxamate-based HDAC inhibitors (e.g., SAHA) suffer from rapid clearance and severe cytotoxicity, 2-amino-benzamide derivatives have emerged as a highly specific, brain-penetrant pharmacophore. This whitepaper dissects the pharmacodynamics, structural kinetics, and self-validating experimental workflows necessary to leverage 2-amino-benzamides in neurological indications such as Friedreich’s Ataxia (FRDA) and Parkinson’s Disease (PD).

Molecular Pharmacodynamics: The Epigenetic Mechanism

The core efficacy of 2-amino-benzamides lies in their highly specific interaction with Class I HDACs (HDAC1, HDAC2, and HDAC3). Unlike pan-HDAC inhibitors, 2-amino-benzamides insert into the catalytic pocket of the enzyme and interact with the zinc ion via the ortho-aminoanilide group, establishing a highly stable complex [1].

The Causality of "Slow-On / Slow-Off" Kinetics

From a drug development perspective, the kinetic profile of an inhibitor is just as critical as its binding affinity. 2-amino-benzamides exhibit a characteristic slow-on/slow-off binding mechanism [1].

-

Why it matters: Fast-acting inhibitors cause rapid, massive spikes in global histone acetylation, leading to off-target cytotoxicity and poor tolerability. The slow-off rate of 2-amino-benzamides ensures sustained target engagement and prolonged chromatin relaxation at lower peak plasma concentrations, providing a wider therapeutic window for chronic neurodegenerative conditions.

Overcoming Redundant Silencing in Friedreich’s Ataxia

In FRDA, the expansion of GAA•TTC repeats in the FXN gene triggers heterochromatin formation, silencing frataxin expression. Experimental evidence demonstrates that inhibiting HDAC3 alone is insufficient to reactivate the FXN gene. Simultaneous inhibition of both HDAC1 and HDAC3 is required to overcome the redundant epigenetic silencing mechanisms at the expanded repeat locus[1].

Epigenetic modulation pathway of 2-amino-benzamides leading to neuroprotective gene transcription.

Disease-Specific Efficacy and Pharmacokinetics

To achieve central nervous system (CNS) efficacy, a molecule must cross the blood-brain barrier (BBB) without succumbing to rapid hepatic metabolism.

Friedreich’s Ataxia (FRDA)

RG2833 (RGFP109) is a benchmark 2-amino-benzamide that selectively inhibits HDAC1 (IC50 = 60 nM) and HDAC3 (IC50 = 50 nM) [2]. In patient-derived induced pluripotent stem cell (iPSC) neurons, RG2833 successfully upregulates FXN mRNA and frataxin protein by increasing H3K9 acetylation at the gene promoter [2]. However, early iterations faced metabolic liabilities. Subsequent medicinal chemistry utilizing click-chemistry generated derivatives like Click-1 , which maintain the 2-aminobenzamide core but exhibit superior metabolic stability and a highly favorable brain/plasma ratio (>0.7) [3].

Parkinson’s Disease (PD)

Structural modifications to the 2-aminobenzamide scaffold yield distinct neuroprotective profiles. For instance, K-560 , a derivative featuring a diketopiperazine group, is highly selective for HDAC1 and HDAC2 [4]. In in vitro and in vivo models of PD, K-560 protects dopaminergic neurons against MPP+/MPTP-induced toxicity. Instead of targeting FXN, K-560 exerts its neuroprotective effect by upregulating the X-linked inhibitor of apoptosis protein (XIAP) and modulating mTOR-Akt survival signaling[4].

Quantitative Data Summary

| Compound | Primary Target(s) | Key Neurological Indication | Pharmacological Mechanism | Brain/Plasma Ratio |

| RG2833 (RGFP109) | HDAC1, HDAC3 | Friedreich's Ataxia | Reverses FXN silencing via H3K9ac | Moderate |

| Click-1 | HDAC1, HDAC2, HDAC3 | Friedreich's Ataxia | Sustained FXN upregulation | > 0.7 (High) |

| K-560 | HDAC1, HDAC2 | Parkinson's Disease | Upregulates XIAP; prevents MPP+ toxicity | High (BBB penetrant) |

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate critical internal controls to ensure data integrity when evaluating 2-amino-benzamides.

Protocol A: In Vitro HDAC Kinetic Profiling (Fluorogenic Assay)

Because 2-amino-benzamides are slow-binding inhibitors, standard rapid-incubation assays will artificially inflate their IC50 values.

-

Enzyme Preparation: Dilute recombinant human HDAC1 or HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Inhibitor Pre-incubation (Critical Step): Add the 2-amino-benzamide compound at varying concentrations and pre-incubate for 120 minutes at 37°C. Causality: This extended pre-incubation allows the slow-on complex to reach thermodynamic equilibrium before the substrate is introduced.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Fluor de Lys) and incubate for 30 minutes.

-

Developer Addition: Add the developer solution containing Trichostatin A (to halt the reaction) and a fluorophore-releasing protease.

-

Validation Control: Always run a "No-Enzyme" control to establish baseline fluorescence and a "Fast-Binding" control (e.g., SAHA) without pre-incubation to validate assay responsiveness.

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR) for H3K9 Acetylation

To prove that a 2-amino-benzamide is acting epigenetically at a specific locus (e.g., FXN), ChIP-qPCR is the gold standard[5].

-

Crosslinking: Treat iPSC-derived neurons with 1% formaldehyde for 10 minutes to covalently bind histones to DNA. Quench with 0.125 M glycine.

-

Chromatin Sonication (Critical Step): Sonicate the lysate to shear DNA. Causality: DNA must be sheared strictly to 200–500 base pairs. Fragments larger than 500bp will cause false-positive locus amplification during qPCR. Validation: Run a 1% agarose gel of the sheared DNA prior to immunoprecipitation to visually confirm the fragment size.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an anti-H3K9ac antibody. Validation: Run a parallel sample using a non-specific IgG isotype control to establish the baseline of non-specific background binding.

-

Purification & qPCR: Reverse the crosslinks (65°C for 4 hours), purify the DNA, and perform qPCR using primers flanking the FXN GAA repeat region.

Self-validating ChIP-qPCR workflow for assessing locus-specific histone acetylation.

Future Perspectives

The 2-amino-benzamide scaffold represents a highly tunable pharmacophore. Future neuroscience applications are shifting toward Multi-Target Directed Ligands (MTDLs). By conjugating the 2-amino-benzamide moiety with other active groups (such as monoamine oxidase inhibitors or specific receptor antagonists), researchers aim to create single molecules that simultaneously relieve epigenetic silencing and correct neurotransmitter imbalances in complex diseases like Alzheimer's and Parkinson's.

References

-

Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology. Available at:[Link]

-

Translating HDAC inhibitors in Friedrich's ataxia. PMC - National Institutes of Health. Available at:[Link]

-

New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. PMC - National Institutes of Health. Available at:[Link]

-

Epigenetic Therapy for Friedreich Ataxia. PMC - National Institutes of Health. Available at:[Link]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

From: Gemini, Senior Application Scientist

Introduction

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an aminobenzamide core coupled with a piperidine moiety, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental chemical properties, including its molecular formula and weight, and delves into its broader context within chemical synthesis and pharmacological research.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are critical for a range of applications, from reaction stoichiometry to analytical characterization.

Molecular Formula: C₁₄H₂₁N₃O[1]

Molecular Weight: 247.34 g/mol [1]

These core attributes are summarized in the table below for clarity and quick reference.

| Property | Value |

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 247.34 g/mol |

| CAS Number | 1784254-27-8 |

Chemical and Physical Properties

While detailed experimental data for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is not extensively published, we can infer certain properties based on its structural components. The presence of the amino and amide groups suggests the potential for hydrogen bonding, which would influence its solubility and melting point. The piperidine ring introduces a degree of lipophilicity.

Synthesis and Methodologies

The synthesis of substituted benzamides like 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide typically involves the coupling of a carboxylic acid or its derivative with an amine. A plausible synthetic route could involve the amidation of a suitably substituted benzoic acid with ethylamine, followed by the introduction of the piperidine group.

A generalized synthetic workflow for related benzamide structures is depicted below.

A generalized synthetic workflow for producing substituted benzamides.

Potential Applications in Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[2] They have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[2] The specific substitution pattern of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, particularly the presence of the piperidine moiety, suggests that it could be a candidate for targeting receptors or enzymes where this structural feature is known to be important for binding. For instance, piperidine scaffolds are found in ligands for sigma (σ) receptors and have been explored in the context of central nervous system disorders.

Conclusion

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, with a molecular formula of C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol , represents a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features provide a foundation for the design and synthesis of novel molecules with potential therapeutic applications. Further research is warranted to fully elucidate its chemical properties, biological activity, and potential as a lead compound for drug development.

References

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

Sources

Role of N-ethyl substitution in benzamide receptor binding affinity

[1][2]

Executive Summary

In the structural optimization of substituted benzamides—specifically the salicylamide class including raclopride , eticlopride , and sulpiride —the N-ethyl substituent on the pyrrolidine ring acts as a critical molecular anchor. While the basic nitrogen is essential for the canonical salt bridge with Asp3.32 (Dopamine D2 receptor), the ethyl group provides a precise steric and hydrophobic fit within a sub-pocket defined by TM6 and TM7 residues.

This guide analyzes the structure-activity relationship (SAR) of N-substituted benzamides, demonstrating why N-ethyl substitution consistently yields optimal binding affinity (

Molecular Architecture: The Benzamide Pharmacophore

The high-affinity benzamide pharmacophore consists of two distinct domains linked by an amide bond:[1][2]

-

The Aromatic Head: A substituted salicylic acid moiety (often 2-methoxy-6-chloro/bromo/nitro) that engages in intramolecular hydrogen bonding (O-H[1][2][3]···O=C) to enforce a planar conformation.

-

The Basic Tail: A pyrrolidine (or piperidine) ring bearing a basic nitrogen.[3]

The Critical Stereocenter

For the pyrrolidine series (e.g., raclopride, eticlopride), the (S)-enantiomer is the bioactive form. The spatial arrangement of the N-ethyl group in the (S)-configuration directs the alkyl substituent into a specific hydrophobic cleft of the receptor.[1]

Figure 1: Pharmacophore decomposition of high-affinity benzamides.

The N-Ethyl Effect: Mechanistic Analysis

The "N-Ethyl Effect" refers to the sharp peak in binding affinity observed when the pyrrolidine nitrogen is substituted with an ethyl group.[1] This phenomenon is governed by three mechanistic pillars:

A. The "Goldilocks" Hydrophobic Fit

The binding pocket surrounding the pyrrolidine nitrogen is hydrophobic but sterically restricted.

-

N-H (Nor-analogs): Lack the hydrophobic bulk to displace water molecules from the pocket, resulting in a significant entropic penalty and loss of van der Waals contacts.

-

N-Ethyl: Provides the exact volume (~35 ų) to fill the hydrophobic sub-pocket formed by Phe6.51 , Trp6.48 , and His6.55 , maximizing lipophilic contact without steric clash.

-

N-Propyl/Butyl: The additional methylene groups introduce steric clashes with the pocket walls (likely TM7 residues), forcing the ligand into a less favorable conformation or preventing deep insertion.

B. The Salt Bridge Geometry

The protonated nitrogen forms a charge-assisted hydrogen bond (salt bridge) with the carboxylate of Asp3.32 (TM3) . The N-ethyl group locks the pyrrolidine ring in a conformation that optimizes the angle and distance of this interaction. Bulky groups (e.g., N-benzyl) disrupt this alignment, causing a massive drop in affinity (1800-fold decrease).

C. Sodium Sensitivity & Inverse Agonism

N-ethyl benzamides like eticlopride are Na⁺-sensitive ligands.[1][2][3] Their binding is enhanced by sodium ions, which stabilize a specific "collapsed" conformation of the receptor's Ile3.40 sub-pocket. The N-ethyl group is compatible with this compact, inactive receptor state, classifying these compounds as strong inverse agonists.

Quantitative SAR (QSAR): Comparative Binding Data

The following data illustrates the sensitivity of the Dopamine D2 Receptor (D2R) to N-substitution on the eticlopride scaffold.

Table 1: Impact of N-Substitution on D2 Receptor Binding Affinity

| Compound Variant | N-Substituent | Relative Potency | Mechanistic Outcome | |

| Eticlopride | Ethyl (-CH₂CH₃) | 0.17 | 100% (Reference) | Optimal hydrophobic fill. |

| Nor-eticlopride | Hydrogen (-H) | ~3.2 | ~5% | Loss of hydrophobic interaction.[1][2][3] |

| N-Propyl Analog | Propyl (-CH₂CH₂CH₃) | ~1.1 | ~15% | Mild steric clash.[1][2][3] |

| N-Benzyl Analog | Benzyl (-CH₂Ph) | >300 | <0.05% | Severe steric occlusion.[1][2][3] |

| Raclopride | Ethyl (-CH₂CH₃) | 1.2 | N/A | High affinity (Standard).[2][3] |

Data synthesized from comparative displacement assays using [³H]-Spiperone.

Experimental Protocols

Synthesis of the (S)-1-Ethyl-2-aminomethylpyrrolidine Moiety

The specificity of the benzamide lies in the chiral side chain.[1][2] The following protocol ensures high optical purity.

Reagents: (S)-Proline (precursor), Ethyl iodide, Lithium Aluminum Hydride (LAH).

-

N-Alkylation: React (S)-proline methyl ester with ethyl iodide (1.1 eq) and

in acetonitrile at 60°C for 4 hours. Purify the N-ethyl ester. -

Amidation: React the ester with methanolic ammonia to form the amide.

-

Reduction:

-

Distillation: Purify the amine by vacuum distillation (bp ~50-52°C at 16 mmHg).

-

QC Check: Optical rotation

(c=1, MeOH).

-

Radioligand Binding Assay (High-Affinity State)

To determine the

Materials:

-

Radioligand: [³H]-Raclopride (Specific Activity > 70 Ci/mmol).[2][3]

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 (Na⁺ is crucial for benzamide binding).

Workflow:

Figure 2: Radioligand displacement workflow for

Step-by-Step:

-

Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to ~10 µg protein/well.[1][3]

-

Plate Setup:

-

Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.

-

Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]

-

Quantification: Transfer filters to vials, add scintillation fluid, and count radioactivity.

-

Calculation: Convert CPM to DPM. Fit data to a one-site competition model:

(Where

References

-

Högberg, T., et al. (1987). Potential antipsychotic agents.[1][3][4][5][6][7] 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Journal of Medicinal Chemistry.[1][3] Link

-

Hall, H., et al. (1985). Specific in vitro and in vivo binding of 3H-raclopride.[1][2][3][7] A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain.[2][3] Biochemical Pharmacology.[1][3][5] Link

-

Hall, H., & Wedel, I. (1986). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[8] European Journal of Pharmacology.[1][3] Link

-

Kumar, R., et al. (2017). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry.[1][3] Link

-

Lane, J.R., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism.[1][9][10] eLife.[1][3][10] Link

-

Chien, E.Y., et al. (2010).[9][10][11] Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist.[1] Science.[1][3] Link

Sources

- 1. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 2. BindingDB BDBM50005118 (S)-3,5-Dichloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide::(S)-3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide::(S)3,5-Dichloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide::3,5-Dichloro-N-((S)-1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide::3,5-Dichloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide::3,5-Dichloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide (raclopride)::3,5-Dichloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide(Raclopride)::CHEMBL8809::RACLOPRIDE::Raclopride;3,5-Dichloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-benzamide [bindingdb.org]

- 3. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96 22795-99-9 [sigmaaldrich.com]

- 4. ias.ac.in [ias.ac.in]

- 5. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D2 receptors labeled with ( sup 3 H)raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity (Journal Article) | OSTI.GOV [osti.gov]

- 9. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism | eLife [elifesciences.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Benzamides at the Dopamine D2 Receptor: A Case Study with 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Abstract

The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) and a primary target for therapeutics aimed at treating a range of neuropsychiatric disorders. Understanding the precise mechanism of action of novel ligands at the D2R is paramount for the development of safer and more effective drugs. This guide provides a comprehensive framework for characterizing the interaction of novel benzamide derivatives, exemplified by 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, with the D2 receptor. We will delve into the core principles of D2R signaling, from canonical G protein-dependent pathways to non-canonical β-arrestin-mediated signaling. This document will provide researchers, scientists, and drug development professionals with detailed, step-by-step experimental protocols for assessing ligand binding, functional activity, and potential signaling bias.

Introduction: The Dopamine D2 Receptor as a Key Therapeutic Target

The dopamine D2 receptor, a member of the D2-like receptor family, is a Gi/o-coupled GPCR that plays a crucial role in regulating motor control, motivation, and reward.[1][] Dysregulation of D2R signaling is implicated in the pathophysiology of several disorders, including schizophrenia and Parkinson's disease.[1] Consequently, the D2R is a major target for antipsychotic and anti-Parkinsonian drugs.[1]

Traditional D2R antagonists, while effective in treating the positive symptoms of schizophrenia, are often associated with significant side effects due to their non-selective blockade of D2R signaling in various brain regions. The discovery of functional selectivity, or biased signaling, has opened new avenues for drug development.[1] Biased ligands can preferentially activate either the G protein-dependent or the β-arrestin-dependent signaling pathways, offering the potential for more targeted therapies with improved side-effect profiles.[1][3]

This guide will use the novel chemical entity, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, as a case study to illustrate a comprehensive strategy for elucidating the mechanism of action of a new chemical entity at the D2 receptor. While specific data for this compound is not yet in the public domain, its structure is representative of a class of compounds known to interact with the D2R.

Chemical Profile of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Substituted benzamides are a well-established class of compounds with activity at dopamine receptors.[4] The general structure of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide suggests several key features that may contribute to its interaction with the D2R. The benzamide core, the amino and ethylamide substitutions, and the piperidinyl moiety are all functionalities that can be systematically modified to explore structure-activity relationships (SAR).[5][6][7][8][9]

Elucidating the Mechanism of Action: A Multi-faceted Approach

A thorough characterization of a novel ligand's mechanism of action at the D2R requires a multi-pronged experimental approach. This involves determining its binding affinity, assessing its functional activity at both G protein and β-arrestin pathways, and quantifying any potential signaling bias.

Quantifying Receptor Binding Affinity: The Radioligand Binding Assay

The first step in characterizing a new ligand is to determine its affinity for the D2 receptor. This is typically achieved through a competitive radioligand binding assay.[10][11][12]

Principle: This assay measures the ability of an unlabeled test compound (e.g., 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide) to displace a radiolabeled ligand with known high affinity and specificity for the D2R (e.g., [3H]spiperone or [3H]raclopride) from the receptor.[11][13] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).

Experimental Protocol: D2 Receptor Radioligand Binding Assay [10][11][12][14]

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known D2R antagonist (e.g., haloperidol or butaclamol) to saturate all specific binding sites.[11]

-

Competition: Add membrane preparation, radioligand, and a range of concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with cold assay buffer.

-

Detection: Add scintillation cocktail to each well of the dried filter plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Predicted Binding Affinities of Benzamide Analogs

| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) |

| Eticlopride | 0.09 | - | 10000 |

| Haloperidol | 1.2 | - | 55 |

| Spiperone | 0.26 | - | - |

| Sulpiride | 18.2 | - | - |

| Remoxipride | 703 | - | - |

| Compound 6a | 349-7522 | 96-1413 | - |

| Compound 7a | - | 2.5-31 | - |

| This table presents a compilation of binding affinities for known D2R ligands and related benzamide compounds to provide a reference for expected values.[4][15] |

Assessing G Protein-Dependent Signaling: The cAMP Assay

The D2 receptor is canonically coupled to the Gi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][16]

Principle: A common method to measure D2R activation is to stimulate adenylyl cyclase with forskolin and then measure the ability of a D2R agonist to inhibit this forskolin-induced cAMP production.[17][18] The potency (EC50) and efficacy (Emax) of the test compound can then be determined.

-

Cell Culture: Use cells stably expressing the D2R.

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

-

Compound Addition:

-

For agonist testing, add varying concentrations of the test compound.

-

For antagonist testing, add varying concentrations of the test compound in the presence of a fixed concentration of a known D2R agonist (e.g., quinpirole).

-

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., cAMP-Glo™).[19][21]

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.

-

Evaluating β-Arrestin Recruitment

Upon agonist binding, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[1] β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[1][]

Principle: Several assays are available to measure β-arrestin recruitment, including enzyme fragment complementation (EFC), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Resonance Energy Transfer (FRET).[22][23][24][25][26][27][28][29][30][31] In the EFC-based PathHunter assay, for example, the D2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[22] Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[22]

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter) [22]

-

Cell Culture: Use a cell line engineered to co-express the D2R fused to ProLink and β-arrestin fused to the Enzyme Acceptor.

-

Cell Plating: Plate the cells in a white, opaque 96- or 384-well plate.

-

Compound Addition: Add varying concentrations of the test compound.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes). The incubation time can be optimized to distinguish between transient (Class A) and sustained (Class B) receptor-β-arrestin interactions.[22]

-

Detection: Add the substrate solution and measure the chemiluminescent signal using a luminometer.

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

D2 Receptor Signaling Pathways

The interaction of a ligand with the D2R can trigger a cascade of intracellular events. A comprehensive understanding of these pathways is essential for interpreting experimental data.

G Protein-Dependent Signaling

Activation of the D2R leads to the dissociation of the Gi/o heterotrimeric G protein into its Gαi/o and Gβγ subunits.[1]

-

Gαi/o: The primary function of Gαi/o is to inhibit adenylyl cyclase, thereby reducing cAMP levels and subsequent protein kinase A (PKA) activity.[16]

-

Gβγ: The Gβγ subunit can modulate the activity of various effector proteins, including ion channels (e.g., G protein-gated inwardly rectifying potassium channels, GIRKs) and enzymes like phospholipase C (PLC).[1][16]

Caption: Canonical Gi/o-coupled signaling pathway of the D2 receptor.

β-Arrestin-Dependent Signaling

β-arrestin recruitment can initiate signaling pathways independently of G proteins. For instance, β-arrestin can act as a scaffold to bring together components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[] Additionally, β-arrestin can mediate the formation of a signaling complex involving Akt and protein phosphatase 2A (PP2A), which leads to the dephosphorylation and inactivation of Akt.[]

Caption: β-arrestin-dependent signaling pathways of the D2 receptor.

Data Interpretation: Assessing Functional Selectivity

By comparing the potency and efficacy of a ligand in both the G protein-dependent (cAMP) and β-arrestin recruitment assays, its functional selectivity, or bias, can be quantified.

Quantification of Bias: Several methods can be used to quantify bias, with the operational model of agonism being a widely accepted approach. This model calculates a "bias factor," which provides a quantitative measure of the degree to which a ligand favors one pathway over another, relative to a reference agonist (e.g., dopamine or quinpirole).[3]

Data Presentation: Hypothetical Functional Data for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

| Assay | Parameter | Quinpirole (Reference) | Compound X |

| cAMP Inhibition | EC50 (nM) | 10 | 50 |

| Emax (% of max) | 100 | 80 | |

| β-Arrestin Recruitment | EC50 (nM) | 50 | 20 |

| Emax (% of max) | 100 | 95 |

In this hypothetical example, "Compound X" is more potent and efficacious at the β-arrestin pathway compared to the cAMP pathway, suggesting a potential bias towards β-arrestin signaling.

Advanced Techniques for a Deeper Mechanistic Understanding

For a more nuanced understanding of the ligand-receptor interaction, advanced biophysical techniques can be employed.

-

BRET and FRET: These techniques allow for the real-time monitoring of protein-protein interactions in living cells.[27][28][29][30][31] They can be used to study the kinetics of ligand-induced G protein activation and β-arrestin recruitment with high temporal resolution.[27][29]

Conclusion

The comprehensive characterization of a novel benzamide derivative, such as 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, at the dopamine D2 receptor requires a systematic and multi-faceted approach. By combining radioligand binding assays with functional assays for both G protein-dependent and β-arrestin-mediated signaling, a detailed picture of the ligand's mechanism of action can be constructed. The identification and quantification of functional selectivity are becoming increasingly important in the quest for novel therapeutics with improved efficacy and reduced side effects. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly investigate the intricate pharmacology of new D2R ligands.

References

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.

-

Goupil, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Retrieved from [Link]

-

Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. Retrieved from [Link]

-

New Insights into Arrestin Recruitment to GPCRs. (2020, July 13). MDPI. Retrieved from [Link]

-

Why Study GPCR Arrestin Recruitment? Eurofins DiscoverX. Retrieved from [Link]

-

Radioligand binding assays. Bio-protocol. Retrieved from [Link]

-

Beaulieu, J. M., et al. (2004). Dopamine Receptor Signaling. Taylor & Francis. Retrieved from [Link]

-

Wang, T., et al. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2016, July 27). Taylor & Francis. Retrieved from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

-

van Veldhoven, J. P., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Retrieved from [Link]

-

Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024, May 14). Retrieved from [Link]

-

BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers. Retrieved from [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (2016, July 15). Retrieved from [Link]

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021, May 10). PMC. Retrieved from [Link]

-

Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Berthold Technologies. Retrieved from [Link]

-

BRET biosensors to study GPCR biology, pharmacology, and signal transduction. (2012). PMC. Retrieved from [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

-

Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). MDPI. Retrieved from [Link]

-

Synthesis and Smo Activity of Some Novel Benzamide Derivatives. (2017, December 31). PMC. Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved from [Link]

-

Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019, March 29). ResearchGate. Retrieved from [Link]

-

Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PMC. Retrieved from [Link]

-

Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. (2014, April 15). PubMed. Retrieved from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI. Retrieved from [Link]

-

A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PMC. Retrieved from [Link]

-

Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. (2017). PMC - NIH. Retrieved from [Link]

Sources

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. cAMP-Glo™ Assay [promega.sg]

- 20. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi coupled receptors in whole cells | Revvity [revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]

- 25. New Insights into Arrestin Recruitment to GPCRs [mdpi.com]

- 26. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 27. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 28. Frontiers | BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues [frontiersin.org]

- 29. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. berthold.com [berthold.com]

- 31. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide PubChem CID and safety data

An In-depth Technical Guide to the Safe Handling of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Disclaimer: This document provides a detailed safety guide for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide based on its chemical structure and data from analogous compounds. As of the time of this writing, a specific PubChem Compound Identification (CID) and a dedicated Safety Data Sheet (SDS) for this exact molecule were not found in publicly available databases. A CAS number, 1784254-27-8, has been assigned to this compound, but it is not yet linked to a PubChem entry[1]. Therefore, the following information is a synthesis of established knowledge on its constituent functional groups and is intended for use by trained professionals in a controlled laboratory setting.

Introduction: Understanding the Compound and the Data Gap

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a complex organic molecule that incorporates several key functional groups, each contributing to its potential reactivity and biological activity. Its structure suggests its potential use in medicinal chemistry and drug discovery, a field where substituted benzamides are of significant interest[2].

The absence of a dedicated PubChem entry and a manufacturer-specific SDS necessitates a proactive and cautionary approach to its handling. This guide has been developed to address this information gap by providing a comprehensive safety protocol based on the well-documented hazards of its primary structural components: a primary aromatic amine, a substituted benzamide, and a piperidine moiety. This approach allows for the anticipation of potential risks and the implementation of appropriate safety measures.

Inferred Hazardous Properties: A Structural Analysis

The potential hazards of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide can be inferred by examining its constituent parts:

-

Primary Aromatic Amine (Aniline Derivative): The 2-amino group attached to the benzene ring places this compound in the class of primary aromatic amines. These compounds are known for their potential toxicity, with some being recognized as carcinogens and mutagens[3][4][5]. They can be absorbed through the skin and may cause harm to the environment, requiring careful handling and disposal[3][5].

-

Substituted Benzamide: Substituted benzamides are a broad class of compounds with diverse biological effects, including neuroleptic and psychotropic actions in some cases[6]. While many are used as therapeutic agents, some can be harmful if swallowed and may cause genetic defects[2][7][8][9].

-

Piperidine Moiety: Piperidine and its derivatives are cyclic amines that can be corrosive, causing severe skin burns and eye damage[10][11][12]. They can also be toxic if inhaled or absorbed through the skin[10]. Exposure can lead to a range of physiological effects, including increased blood pressure and heart rate, nausea, and respiratory difficulties[13].

Based on these structural components, a summary of the inferred hazards is presented below:

| Potential Hazard | Associated Functional Group | Inference from Analogous Compounds |

| Carcinogenicity/Mutagenicity | Primary Aromatic Amine | Aromatic amines are a class of compounds with known carcinogenic and mutagenic properties[3][5]. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Piperidine, Aromatic Amine | Piperidine is toxic in contact with skin and fatal if inhaled[10]. Aromatic amines can also be harmful[4]. |

| Skin and Eye Corrosion/Irritation | Piperidine | Piperidine is known to cause severe skin burns and eye damage[10][11]. |

| Respiratory Irritation | Piperidine, Aromatic Amine | Inhalation of piperidine can irritate the nose, throat, and lungs[14]. Aromatic amines can also cause respiratory irritation. |

| Organ-Specific Toxicity | Substituted Benzamide, Piperidine | Some substituted benzamides have neurotoxic effects[6]. Piperidine exposure can affect the cardiovascular and nervous systems[13]. |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the inferred hazards, a stringent set of protocols should be followed when handling 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: First-aid protocol for exposure to 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Conclusion: A Commitment to Safety

While 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide holds potential for scientific advancement, the current lack of specific safety data demands a highly cautious and informed approach. By understanding the hazards associated with its constituent functional groups and adhering to the rigorous protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Continuous vigilance and a commitment to best practices are paramount when working with novel chemical entities.

References

-

Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

De Monchy. Aromatic Amines. [Link]

-